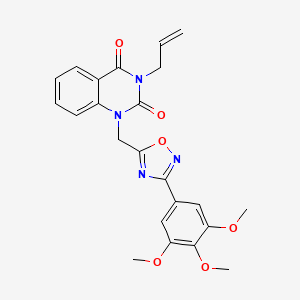![molecular formula C20H20F3NO2S2 B2555913 O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate CAS No. 344279-56-7](/img/structure/B2555913.png)
O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate” is a chemical compound with the molecular formula C20H20F3NO2S2 . It has a molar mass of 427.5 .
Physical and Chemical Properties Analysis
This compound has a predicted density of 1.32±0.1 g/cm3 and a predicted boiling point of 504.2±60.0 °C .Scientific Research Applications
Chemical Synthesis and Applications
Synthetic Methodologies : Research on similar compounds involves the development of novel synthetic methodologies. For example, studies on sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds highlight advanced synthetic techniques that could be applicable for the synthesis and functionalization of complex sulfur-containing molecules (Watanabe et al., 2010). These methodologies are crucial for the creation of molecules with potential antibacterial, parasiticidal, and CNS depressant activities.
Pharmacological Actions : Analogs of physostigmine, including those with carbamic ester groups and basic substituents, have been studied for their physostigmine-like actions, including miotic action and effects on intestinal peristalsis (Aeschlimann & Reinert, 1931). This indicates the potential of such compounds in medicinal chemistry, especially in areas related to the modulation of physiological processes.
Material Science : The synthesis of novel arylene ether polymers with high glass-transition temperatures and organosolubility showcases the application of specific trifluoromethyl-containing compounds in creating materials with exceptional thermal stability and solubility properties (Huang et al., 2007). Such materials are valuable in various industrial applications, including the production of optical transparent materials and components able to withstand high temperatures.
Organic Light-Emitting Diodes (OLEDs) : Research into iridium(III) complexes incorporating sulfur atoms for the development of red OLEDs highlights the role of sulfur-containing ligands in enhancing the performance of electronic devices. These complexes, characterized by high phosphorescence quantum yields, demonstrate the potential of sulfur-containing compounds in the development of high-efficiency OLEDs (Su et al., 2020).
Chemical Activation and Reactions : The use of dimethyl sulphoxide and thionyl chloride for the selective ortho-methylthiomethylation of phenols indicates the versatility of sulfur-containing compounds in synthetic chemistry. Such methodologies can be applied for the selective modification of complex molecules, potentially including the compound of interest (Sato et al., 1984).
Future Directions
Properties
IUPAC Name |
O-[2,6-dimethyl-4-[2-[3-(trifluoromethyl)phenyl]sulfanylacetyl]phenyl] N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2S2/c1-12-8-14(9-13(2)18(12)26-19(27)24(3)4)17(25)11-28-16-7-5-6-15(10-16)20(21,22)23/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTFJAQSBFISBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=S)N(C)C)C)C(=O)CSC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-(2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one](/img/structure/B2555836.png)



![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2555844.png)


![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)

![3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione](/img/structure/B2555853.png)
